molecular formula C11H10N4O7 B2533577 Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate CAS No. 312309-39-0

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate

Cat. No.: B2533577
CAS No.: 312309-39-0
M. Wt: 310.222
InChI Key: WLKCQIOANLAAOA-UHFFFAOYSA-N
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Description

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate is a nitro-substituted pyrazole-furan hybrid compound. Its structure combines a methyl furoate backbone with a 5-methyl-3,4-dinitropyrazole moiety, conferring unique electronic and steric properties. This compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or application viability . Below, it is compared to structurally related analogs to elucidate substituent effects and functional attributes.

Properties

IUPAC Name

methyl 5-[(5-methyl-3,4-dinitropyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O7/c1-6-9(14(17)18)10(15(19)20)12-13(6)5-7-3-4-8(22-7)11(16)21-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCQIOANLAAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Nitration: The methyl-substituted pyrazole undergoes nitration to introduce the nitro groups at the 3 and 4 positions. This step requires careful control of reaction conditions to ensure selective nitration.

    Esterification: The final step involves the esterification of the pyrazole derivative with methyl 2-furoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the removal of nitro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Applications

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dinitro group enhances the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Oxidative Stress Pathways

Studies suggest that this compound may interact with enzymes involved in oxidative stress pathways. This interaction could have implications for therapeutic applications in diseases where oxidative stress plays a critical role .

Cancer Research

Preliminary findings indicate that this compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways. Further studies are needed to elucidate the mechanisms involved .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
5-Methyl-2-(5-methyl-1H-pyrazol)StructureContains a pyrazole ring but lacks nitro substitutions; less reactive compared to methyl 5-[(5-methyl-3,4-dinitro)]
3-Amino-5-methylpyrazoleStructureAmino group instead of nitro groups; exhibits different biological activities due to amino substitution
Methyl 2-furoateStructureSimple furoate without pyrazole substitution; serves as a base structure for esterification reactions

The combination of furoate and dinitropyrazole functionalities in this compound enhances its reactivity and potential applications across various fields .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The findings support further exploration into its use as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogs

Compound Name Substituents on Pyrazole Functional Groups Key Properties Applications References
Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate 5-methyl, 3,4-dinitro Methyl ester, nitro groups High electron-withdrawing nitro groups; potential thermal instability Discontinued (research use)
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid 3,5-dimethyl, 4-nitro Carboxylic acid, nitro Increased lipophilicity (methyl groups); acidic carboxyl group Pharmaceutical intermediate (inferred)
Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoate 4-bromo, 3-nitro Methyl ester, nitro, bromo Bromo substituent enables cross-coupling reactions Drug discovery screening
Methyl 5-(chloromethyl)-2-furoate Chloromethyl (precursor) Methyl ester, chloro Reactive chloro group for nucleophilic substitution Precursor for pyrazole hybrids

Substituent Effects on Reactivity and Stability

  • This contrasts with the 4-nitro analog (Table 1, Row 2), where a single nitro group may allow easier functionalization .
  • Bromo vs. Nitro : The bromo substituent in the screening compound (Table 1, Row 3) offers a site for Suzuki or Buchwald-Hartwig reactions, unlike nitro groups, which are typically inert to cross-coupling .
  • Methyl Ester vs. Carboxylic Acid : The carboxylic acid derivative (Table 1, Row 2) may exhibit higher solubility in polar solvents compared to the methyl ester analogs, influencing bioavailability in pharmaceutical contexts .

Crystallographic and Intermolecular Interactions

  • Tools like SHELX and ORTEP (used for crystal structure determination) highlight the importance of nitro groups in hydrogen bonding and crystal packing. The 3,4-dinitro arrangement may form denser crystal lattices compared to mono-nitro or bromo analogs, affecting solubility and melting points .
  • The methyl ester group in the target compound likely engages in weaker van der Waals interactions than the carboxylic acid analog, which can form stronger hydrogen bonds .

Biological Activity

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The presence of multiple functional groups, including methyl and nitro substituents, enhances its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O6C_{11}H_{12}N_{4}O_{6}, with a molecular weight of approximately 288.25 g/mol. The compound features a furoate moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.

Structural Features

FeatureDescription
Molecular Formula C11H12N4O6C_{11}H_{12}N_{4}O_{6}
Molecular Weight 288.25 g/mol
Functional Groups Furoate, Pyrazole, Nitro Groups

Biological Activity

The biological activity of this compound is primarily attributed to its pyrazole structure, which has been associated with various pharmacological effects:

Pharmacological Properties

  • Anti-inflammatory Activity : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Antioxidant Effects : The compound may possess antioxidant capabilities, reducing oxidative stress in biological systems.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : The presence of nitro groups often enhances the antimicrobial efficacy of compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on various pyrazole derivatives demonstrated significant antioxidant and anti-inflammatory activities through molecular docking simulations. The results indicated that compounds with nitro substituents exhibited enhanced effects due to increased electrophilicity .

Study 2: Anticancer Activity

Research on a series of pyrazole derivatives revealed their ability to inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 3: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of pyrazole derivatives against various bacterial strains. The compounds showed promising results, particularly against Gram-positive bacteria .

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